![molecular formula C10H10N2O2S B2786769 8-Methylquinoline-5-sulfonamide CAS No. 882339-76-6](/img/structure/B2786769.png)
8-Methylquinoline-5-sulfonamide
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Description
8-Methylquinoline-5-sulfonamide is a chemical compound with the molecular weight of 222.27 . It is also known as 5-methylquinoline-8-sulfonamide .
Molecular Structure Analysis
The InChI code for 8-Methylquinoline-5-sulfonamide is1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .
Mechanism of Action
While the specific mechanism of action for 8-Methylquinoline-5-sulfonamide is not available, sulfonamides, a group to which this compound belongs, are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
It is stored at room temperature .
Safety and Hazards
The compound has been associated with several hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-methylquinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIXGIKCQIITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinoline-5-sulfonamide |
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